2-(4-cyclohexylpiperazin-1-yl)-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-cyclohexylpiperazin-1-yl)-1,3-benzothiazole is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzothiazole ring fused with a piperazine moiety, which is further substituted with a cyclohexyl group. The combination of these structural elements imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyclohexylpiperazin-1-yl)-1,3-benzothiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzothiazole with 4-cyclohexylpiperazine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(4-cyclohexylpiperazin-1-yl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Halogenating agents, nucleophiles, polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted benzothiazoles.
Scientific Research Applications
2-(4-cyclohexylpiperazin-1-yl)-1,3-benzothiazole has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Studied for its potential therapeutic effects, including antidepressant-like activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-cyclohexylpiperazin-1-yl)-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives: These compounds share the piperazine moiety and have been studied for their antidepressant-like effects.
Substituted cinnolines: These compounds also feature a piperazine ring and have been explored for their antifungal and antitumor activities.
Uniqueness
2-(4-cyclohexylpiperazin-1-yl)-1,3-benzothiazole is unique due to the presence of the benzothiazole ring, which imparts distinct chemical properties and potential biological activities. The cyclohexyl substitution further enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various research applications .
Biological Activity
2-(4-cyclohexylpiperazin-1-yl)-1,3-benzothiazole is a compound that has garnered attention for its diverse biological activities. This compound belongs to the benzothiazole family, which is known for various pharmacological properties, including antimicrobial, anticancer, and neuropharmacological effects. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a benzothiazole core substituted with a cyclohexylpiperazine moiety, which is significant for its biological interactions.
Antimicrobial Activity
Research has indicated that benzothiazole derivatives exhibit substantial antimicrobial properties. For example, compounds with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related benzothiazole derivatives can range from 0.015 μg/mL to 0.25 μg/mL against pathogens like Staphylococcus aureus and Streptococcus pneumoniae .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
Compound Name | Target Pathogen | MIC (μg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 0.25 |
Related Benzothiazole Compound A | Streptococcus pneumoniae | 0.015 |
Related Benzothiazole Compound B | Enterococcus faecalis | 0.12 |
Anticancer Activity
The anticancer potential of benzothiazole derivatives has also been extensively studied. For instance, certain compounds have demonstrated selective toxicity towards cancer cells while sparing normal cells. The mechanism often involves the inhibition of topoisomerases and DNA gyrase, which are critical for DNA replication in cancer cells. In vitro studies suggest that these compounds can significantly reduce cell viability in various cancer lines .
Case Study: Anticancer Efficacy
A study involving a series of benzothiazole derivatives demonstrated that modifications to the piperazine ring could enhance cytotoxicity against pancreatic cancer cells. The most effective derivative exhibited an IC50 value of approximately 0.03 μM against cancer cell lines .
Neuropharmacological Effects
Benzothiazoles have been implicated in neuropharmacology, particularly regarding their interaction with sigma receptors. Compounds similar to this compound have shown potential as sigma receptor ligands, which could be beneficial in treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The biological activity of benzothiazoles is heavily influenced by their structural modifications. The presence of substituents on the benzene ring or the piperazine moiety can significantly alter their pharmacological profiles. For example, the introduction of electron-donating or electron-withdrawing groups can enhance or diminish their activity against specific targets .
Table 2: Structure-Activity Relationship Insights
Substituent Type | Effect on Activity |
---|---|
Electron-donating group | Increased antimicrobial activity |
Electron-withdrawing group | Decreased anticancer efficacy |
Properties
IUPAC Name |
2-(4-cyclohexylpiperazin-1-yl)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3S/c1-2-6-14(7-3-1)19-10-12-20(13-11-19)17-18-15-8-4-5-9-16(15)21-17/h4-5,8-9,14H,1-3,6-7,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWKFSULGYOHOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.